![molecular formula C16H17FN4O B2952153 N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide CAS No. 2411302-93-5](/img/structure/B2952153.png)
N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical studies and clinical trials for the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
作用機序
N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide selectively binds to the hydrophobic groove of BCL-2, preventing its interaction with pro-apoptotic proteins such as BAX and BAK. This results in the activation of the intrinsic apoptotic pathway, leading to the death of cancer cells that depend on BCL-2 for survival. N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has been shown to be highly specific for BCL-2, with minimal off-target effects on other anti-apoptotic proteins such as BCL-XL.
Biochemical and physiological effects:
N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has been shown to induce apoptosis in cancer cells that depend on BCL-2 for survival, while sparing normal cells that express low levels of BCL-2. This selectivity is thought to be due to the high affinity of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide for BCL-2, which allows it to effectively compete with pro-apoptotic proteins for binding to the hydrophobic groove of BCL-2. N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, potentially enhancing their efficacy.
実験室実験の利点と制限
N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has several advantages for use in laboratory experiments, including its high potency and selectivity for BCL-2, as well as its ability to induce apoptosis in cancer cells. However, N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide can be expensive and difficult to synthesize, limiting its availability for some researchers. In addition, the selectivity of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide for BCL-2 may limit its effectiveness in cancers that rely on other anti-apoptotic proteins for survival.
将来の方向性
There are several future directions for the development of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide and other BCL-2 inhibitors. One area of interest is the combination of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide with other chemotherapeutic agents, with the goal of enhancing their efficacy and overcoming resistance mechanisms. Another area of research is the identification of biomarkers that can predict response to N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide, allowing for more personalized treatment approaches. Finally, the development of next-generation BCL-2 inhibitors with improved pharmacokinetic properties and selectivity profiles is an active area of research.
合成法
N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide is synthesized through a multistep process that involves the coupling of a cyclobutyltriazole derivative with a fluoroaryl ketone, followed by the introduction of an enamide moiety. This synthetic route has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has been extensively studied in preclinical models and clinical trials for the treatment of hematological malignancies. In preclinical studies, N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide has shown potent and selective activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. Clinical trials have demonstrated the efficacy of N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide in the treatment of CLL and AML, with high response rates and durable remissions observed in patients with relapsed or refractory disease.
特性
IUPAC Name |
N-[(1-cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-2-16(22)20(14-8-6-12(17)7-9-14)10-13-11-21(19-18-13)15-4-3-5-15/h2,6-9,11,15H,1,3-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBCINWXKCIQPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CN(N=N1)C2CCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。